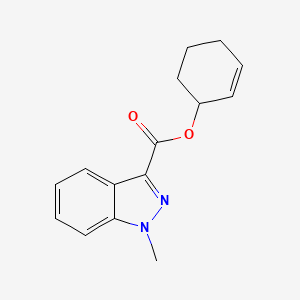![molecular formula C16H18O3 B11856583 (2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid CAS No. 7668-59-9](/img/structure/B11856583.png)
(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Naphthalen-2-yloxy)hexanoic acid is an organic compound that features a naphthalene ring attached to a hexanoic acid chain via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Naphthalen-2-yloxy)hexanoic acid typically involves the reaction of 2-naphthol with ®-2-bromohexanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-naphthol attacks the electrophilic carbon of the bromohexanoic acid, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for ®-2-(Naphthalen-2-yloxy)hexanoic acid may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Naphthalen-2-yloxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed to cleave the ether linkage.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hexanol derivatives.
Substitution: 2-naphthol and hexanoic acid.
Wissenschaftliche Forschungsanwendungen
®-2-(Naphthalen-2-yloxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(Naphthalen-2-yloxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Naphthalen-2-yloxy)acetic acid: Similar structure but with a shorter acetic acid chain.
2-(Naphthalen-2-yloxy)propanoic acid: Similar structure but with a propanoic acid chain.
2-(Naphthalen-2-yloxy)butanoic acid: Similar structure but with a butanoic acid chain.
Uniqueness
®-2-(Naphthalen-2-yloxy)hexanoic acid is unique due to its longer hexanoic acid chain, which may confer different physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
7668-59-9 |
|---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
(2R)-2-naphthalen-2-yloxyhexanoic acid |
InChI |
InChI=1S/C16H18O3/c1-2-3-8-15(16(17)18)19-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11,15H,2-3,8H2,1H3,(H,17,18)/t15-/m1/s1 |
InChI-Schlüssel |
TWQJGSAQDREGBG-OAHLLOKOSA-N |
Isomerische SMILES |
CCCC[C@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CCCCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


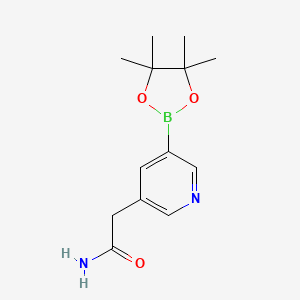
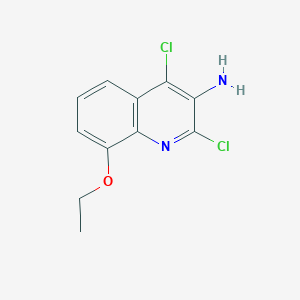
![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
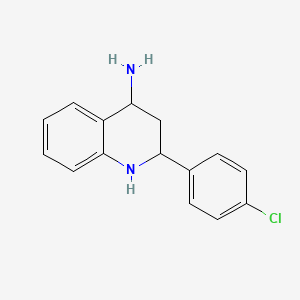
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
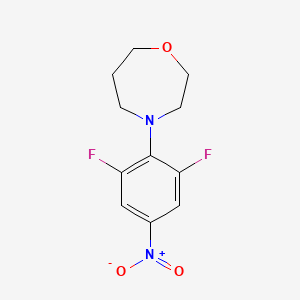
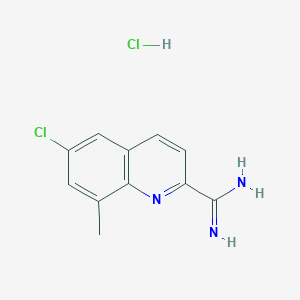
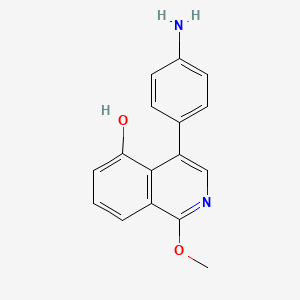
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)

